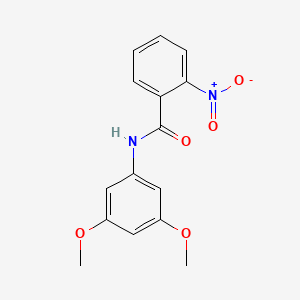

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-11-7-10(8-12(9-11)22-2)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOAWPRGCDGHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide typically involves the nitration of 3,5-dimethoxyaniline followed by acylation. The nitration process introduces the nitro group into the aromatic ring, while the acylation step forms the benzamide structure. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for nitration, and acyl chlorides or anhydrides for the acylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The benzamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products

Reduction: 3,5-dimethoxyaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3,5-dimethoxybenzoic acid and 2-nitroaniline.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(3,5-dimethoxyphenyl)-2-nitrobenzamide with analogs differing in substituents:

Key Observations:

- Nitro vs.

- Methoxy vs. Fluoro Substituents : Methoxy groups (electron-donating) in the 3,5-positions may enhance solubility in organic solvents compared to fluorine (electron-withdrawing) in N-(3,5-difluorophenyl) derivatives .

- Nitro Positioning : The 2-nitro group in the target compound contrasts with Nifedipine’s 3-nitro substitution. Nifedipine’s solubility in supercritical CO₂ () suggests nitro positioning influences solvation behavior, which may extend to the target compound.

Q & A

Q. What experimental strategies optimize the synthesis of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide?

A multi-step synthesis approach is recommended:

Intermediate Preparation : Start with 3,5-dimethoxyaniline (synthesis routes in ) and react with a nitrobenzoyl chloride derivative under anhydrous conditions.

Coupling Reaction : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Purification : Employ column chromatography (e.g., hexane:ethyl acetate gradients) and recrystallization (e.g., ethanol/water) to isolate the product .

Q. Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dry dichloromethane | Minimizes hydrolysis |

| Temperature | 0–5°C (amide coupling) | Reduces side reactions |

| Reaction Time | 12–24 hours | Ensures completion |

Q. Which analytical techniques are essential for characterizing structural purity?

- X-ray Crystallography : Resolve bond lengths (e.g., C–N: 1.34 Å) and angles (e.g., C–C–N: 120°) to confirm molecular geometry (see for analogous benzamide structures) .

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and nitro group proximity effects on aromatic protons.

- ¹³C NMR : Verify carbonyl resonance (δ ~165 ppm) and nitrobenzamide connectivity.

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 317) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions may arise from:

- Structural Analogues : Compare activity of this compound with derivatives (e.g., chlorinated vs. methoxy-substituted benzamides in ).

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and dosage ranges (IC₅₀ values may vary by 10–50 µM depending on protocols) .

Q. Example SAR Table :

| Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | 3,5-OCH₃, 2-NO₂ | 12.3 | |

| N-(2,3-Dichlorophenyl)-4-methoxy-3-nitrobenzamide | 2,3-Cl, 4-OCH₃ | 8.7 | |

| N-(3-Chlorophenethyl)-4-nitrobenzamide | 3-Cl, no OCH₃ | 23.1 |

Q. What computational methods predict the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). The nitro group may form hydrogen bonds with catalytic residues (e.g., Tyr355 in COX-2) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Validation : Cross-reference computational results with enzyme inhibition assays (e.g., HDAC activity measured via fluorometric kits) .

Q. How to address inconsistencies in spectral data during structural elucidation?

- Case Study : If ¹H NMR shows unexpected splitting, consider:

- Dynamic Effects : Rotamers from restricted amide bond rotation (use variable-temperature NMR).

- Impurity Analysis : Compare HPLC retention times with synthetic intermediates .

- Crystallographic Validation : Resolve ambiguities by growing single crystals (e.g., slow evaporation in ethyl acetate) and refining against X-ray data (R-factor < 0.05) .

Q. What strategies improve bioactivity in derivative design?

- Functional Group Modulation :

- Replace 2-nitro with 2-cyano to enhance electron-withdrawing effects.

- Introduce sulfonyl groups (e.g., from ) to improve solubility and target affinity .

- Hybrid Molecules : Combine with tetrazole moieties (see ) to exploit dual mechanisms (e.g., nitric oxide modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.